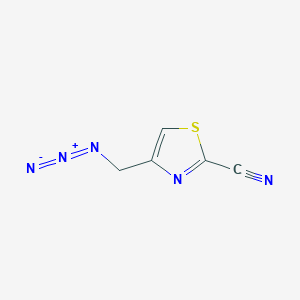![molecular formula C12H12ClN3OS B2493323 2-[1-[(4-Chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide CAS No. 893379-50-5](/img/structure/B2493323.png)
2-[1-[(4-Chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps starting from basic precursors like 4-Chlorophenoxyacetic acid, leading to the formation of various intermediates, and finally yielding the target compound. Such processes often involve esterification, treatment with hydrazine hydrate, and reactions with carbon disulfide and electrophiles, among others, to introduce the desired functional groups and achieve the final structure (Siddiqui et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to “2-[1-[(4-Chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide” has been elucidated using various spectroscopic techniques including IR, 1H-NMR, and mass spectrometry. These analyses confirm the presence of the expected functional groups and the overall structure of the compounds. The detailed molecular structure provides insights into the potential reactivity and interactions of the compound with various biological targets (Siddiqui et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving compounds like “this compound” highlight their reactivity towards various reagents and conditions. These compounds participate in reactions such as alkylation, oxidation, and cyclization, demonstrating a wide range of chemical behaviors and the potential for further chemical modification. The chemical properties also indicate their potential as bioactive molecules, with activities such as antibacterial and antifungal effects being of particular interest (Siddiqui et al., 2014).
Aplicaciones Científicas De Investigación
Antiprotozoal Activity
The compound has been synthesized and tested for its antiprotozoal activity, specifically against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. The experimental evaluations have shown strong activity for all tested compounds, with IC50 values in the nanomolar range, even outperforming metronidazole, the standard drug for these parasites (Pérez‐Villanueva et al., 2013).
Antibacterial and Antifungal Activity
Novel 2-((E)-2-aryl-1-ethenyl)-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4-dihydro-4-quinolinones analogs have been synthesized and exhibited significant biological activity against standard strains. The synthesized compounds were characterized and tested for antimicrobial and antifungal activity, demonstrating their effectiveness in these areas (ANISETTI et al., 2012).
Synthesis and Pharmacological Evaluation
The systematic synthesis efforts of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides have been documented. The derivatives synthesized through this process were recognized as potential antibacterial agents and moderate inhibitors of the α-chymotrypsin enzyme. The in vitro screening against various bacterial strains revealed their potential, especially against S.typhi, K.pneumonae, and S. aureus (Siddiqui et al., 2014).
Mecanismo De Acción
Target of Action
The primary target of 2-[1-[(4-Chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide is currently unknown. It’s worth noting that imidazole-containing compounds, which this compound is a part of, have a broad range of chemical and biological properties . They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The imidazole ring is a key component in many functional molecules used in a variety of applications . The interaction of the compound with its targets would likely involve the imidazole ring, but the specific changes resulting from this interaction are currently unknown.
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives , it’s likely that the compound would have diverse effects at the molecular and cellular level.
Propiedades
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3OS/c13-10-3-1-9(2-4-10)7-16-6-5-15-12(16)18-8-11(14)17/h1-6H,7-8H2,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYZZJFZNZSDMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2SCC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816422 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

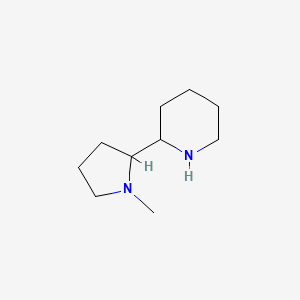
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2493243.png)
![4-butoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2493244.png)
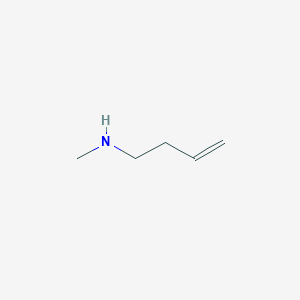


![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2493250.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2493251.png)
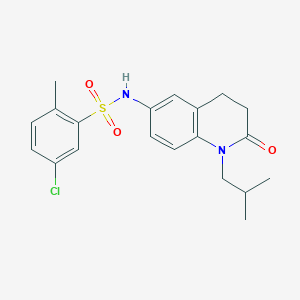
![3,6-Diamino-2-benzoyl-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2493257.png)
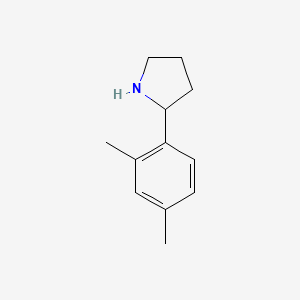

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2493260.png)
